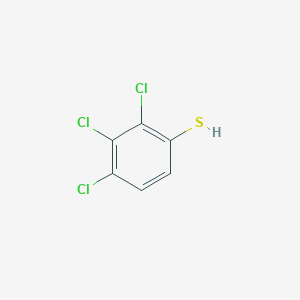
2,3,4-Trichlorobenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trichlorobenzenethiol is an organic compound with the molecular formula C₆H₃Cl₃S. It is a derivative of benzenethiol where three chlorine atoms are substituted at the 2, 3, and 4 positions of the benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorobenzenethiol can be synthesized through several methods, including the chlorination of benzenethiol. One common approach involves the reaction of benzenethiol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms by chlorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors where benzenethiol and chlorine gas are continuously fed into the system. The reaction mixture is then subjected to distillation to isolate the desired product. The process is optimized to achieve high yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4-Trichlorobenzenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the replacement of chlorine atoms with other functional groups, using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation: The oxidation of this compound can yield sulfoxides and sulfones.
Reduction: Reduction typically results in the formation of 2,3,4-trichlorobenzene.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trichlorobenzenethiol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: this compound is employed in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
2,3,4-Trichlorobenzenethiol is structurally similar to other halogenated benzenethiols, such as 2,4,5-trichlorobenzenethiol and 2,5-difluoro-3,4,6-trichlorobenzenethiol. its unique substitution pattern and chemical properties distinguish it from these compounds. The presence of three chlorine atoms at specific positions on the benzene ring contributes to its distinct reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trichlorobenzenethiol
2,5-Difluoro-3,4,6-trichlorobenzenethiol
1,2,4-Trifluorotrichlorobenzene
Eigenschaften
CAS-Nummer |
27941-98-6 |
|---|---|
Molekularformel |
C6H3Cl3S |
Molekulargewicht |
213.5 g/mol |
IUPAC-Name |
2,3,4-trichlorobenzenethiol |
InChI |
InChI=1S/C6H3Cl3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
InChI-Schlüssel |
PJFUHFZHSSLCTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1S)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


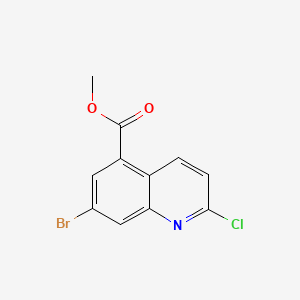
![Tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate;oxalic acid](/img/structure/B15362619.png)
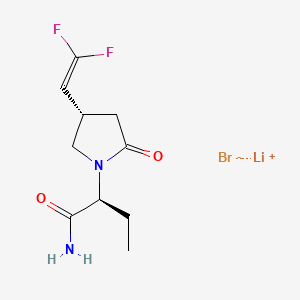
![4,6-Dibromo-1H-imidazo[4,5-C]pyridine](/img/structure/B15362628.png)
![Ethyl [(cyanomethyl)sulfonyl]acetate](/img/structure/B15362630.png)

![6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid](/img/structure/B15362640.png)
![2'-Chloro-4-hydroxy-6,5'-dimethyl-[1,4]bipyridinyl-2-one](/img/structure/B15362643.png)

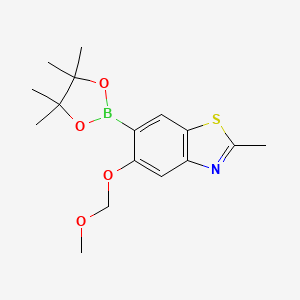
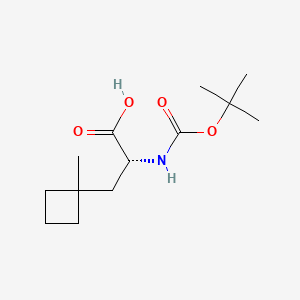
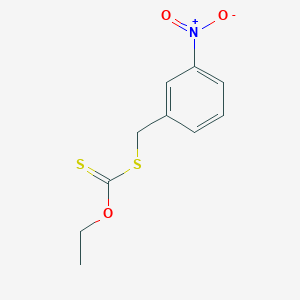
![6-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15362667.png)

